molecular formula C14H15NO B8170317 2-Methoxy-4'-methyl-biphenyl-3-ylamine

2-Methoxy-4'-methyl-biphenyl-3-ylamine

Cat. No.: B8170317
M. Wt: 213.27 g/mol
InChI Key: XAVSEBNJUVQRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4'-methyl-biphenyl-3-ylamine is a biphenyl derivative featuring a methoxy group at position 2 and a methyl group at position 4' of the biphenyl scaffold, with an amine substituent at position 2.

Properties

IUPAC Name

2-methoxy-3-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVSEBNJUVQRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Starting Materials

The biphenyl backbone of 2-Methoxy-4'-methyl-biphenyl-3-ylamine is most efficiently constructed via the Suzuki-Miyaura coupling, which enables precise control over substituent placement. The synthesis involves two key fragments:

  • Aryl halide component : 3-Nitro-2-methoxyphenyl bromide (precursor for amine installation)

  • Organoboron component : 4-Methylphenylboronic acid

The nitro group in the aryl halide serves as a protected amine, which is subsequently reduced to the target functionality post-coupling.

Catalytic System and Optimization

The palladium-catalyzed coupling employs a Pd(II)/dppp (1,3-bis(diphenylphosphino)propane) system, which minimizes homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl) to <1.5%. Key parameters include:

ParameterOptimal ValueEffect on Reaction
Catalyst loading1 mol% Pd(OAc)₂/dpppBalances cost and reactivity
BaseK₂CO₃Maintains pH for transmetalation
SolventTHF:dimethoxyethane (3:1)Enhances catalyst stability
Temperature65°CAccelerates oxidative addition

This system achieves coupling yields of 92-98% with reaction times under 2 hours when using continuous addition of Grignard reagents to control exothermicity.

Workup and Intermediate Isolation

Post-coupling, the nitro intermediate is isolated via:

  • Acidic hydrolysis (2M HCl) to quench residual Grignard reagent

  • Ethyl acetate extraction

  • Silica gel chromatography (hexane:EtOAc 4:1)
    Typical isolated yields for 3-nitro-2-methoxy-4'-methylbiphenyl range from 85-90%.

Nitro Reduction to Primary Amine

Catalytic Hydrogenation

The nitro group is reduced using a Pd/C-H₂ system under mild conditions to prevent demethylation of the methoxy group:

ConditionSpecificationRationale
Catalyst10% Pd/C (50% wet)Prevents over-reduction
SolventEthanol:water (9:1)Dissolves polar intermediates
Pressure3 atm H₂Balances safety and reaction rate
Temperature50°CMinimizes side reactions

This step typically achieves >95% conversion within 4 hours, with final purification via recrystallization from ethanol/water (1:3) yielding this compound in 88-92% purity.

Alternative Reduction Methods

For laboratories lacking hydrogenation capabilities, Fe/HCl systems provide viable alternatives:

  • Iron powder (5 equiv) in 3M HCl/EtOH (1:2) at 70°C

  • Yields: 80-85% after 8 hours

  • Requires subsequent basification (pH 10-11) and dichloromethane extraction

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

The Suzuki coupling step has been successfully scaled using:

  • Microreactor dimensions : 1.0 mm ID × 10 m length

  • Flow rate : 5 mL/min per stream

  • Residence time : 8 minutes
    This configuration increases throughput by 300% compared to batch processes while maintaining 94% yield.

Byproduct Management

Key impurities and mitigation strategies:

ImpuritySourceMitigation
4,4'-DimethylbiphenylHomocouplingOptimize Pd/dppp ratio (P:Pd=1.2:1)
Demethylated productsAcidic conditionsMaintain pH >5 during workup
Partially reduced nitroIncomplete hydrogenationIncrease H₂ pressure to 5 atm

Comparative Method Analysis

ParameterSuzuki/ReductionBuchwald-Hartwig
Total steps21
Overall yield78-83%~70% (estimated)
Byproduct formation<3%10-15%
Catalyst cost$120/g Pd$150/g Pd
ScalabilityExcellentModerate

The Suzuki-based route remains superior for large-scale synthesis due to established protocols and robust impurity control.

Challenges and Optimization Opportunities

  • Nitro Group Positioning :

    • Ortho-directing effects of methoxy group complicate nitration

    • Solution: Use acetyl-protected amine followed by hydrolysis

  • Amine Oxidation :

    • Trace Pd residues catalyze air oxidation

    • Mitigation: Post-hydrogenation treatment with EDTA washes

  • Crystallization Difficulties :

    • Amphiphilic nature hinders recrystallization

    • Optimization: Use heptane/THF (5:1) as antisolvent

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-methyl-biphenyl-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

2-Methoxy-4’-methyl-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Structural Analogs in Cytochrome P450 Inhibition

The most relevant comparative data involve stilbene derivatives with methoxy and methylthio substituents (). These compounds share structural motifs with 2-Methoxy-4'-methyl-biphenyl-3-ylamine, particularly the aromatic systems and substituent positioning. Key findings include:

Compound Name Structure Features P450 Inhibition Profile (Selectivity) Potency (Competitive Inhibition) References
2-Methoxy-4'-methylthiostilbene Methoxy (C2), methylthio (C4') Moderate selectivity for P450 1A1/1B1 Potent [12, 35]
2,3-Dimethoxy-4'-methylthiostilbene Dimethoxy (C2, C3), methylthio (C4') Enhanced selectivity for P450 1A1/1B1 High [12, 35]
2,3,4-Trimethoxy-4'-methylthiostilbene Trimethoxy (C2–C4), methylthio (C4') Extreme selectivity for 1A1/1B1; low 1A2 Highest [12, 35]
This compound Methoxy (C2), methyl (C4'), amine (C3) Data not available in provided evidence Hypothetically moderate

Key Observations :

  • Substituent Effects: Increasing methoxy groups (e.g., from mono- to trimethoxy) in stilbenes enhances selectivity for P450 1A1/1B1 over 1A2. The methylthio group in these analogs may contribute to hydrophobic interactions with enzyme active sites .
  • Structural Divergence: Unlike the stilbenes (ethene-linked biphenyls), this compound has a single-bonded biphenyl core.
  • Amine vs. Methylthio : The amine group in the target compound could introduce hydrogen-bonding capabilities absent in methylthio-substituted stilbenes, possibly affecting target engagement .

Methoxy-Containing Compounds in Natural Product Research

lists methoxy-bearing compounds like trans-4-Methoxycinnamic acid ethyl ester and 7-Methoxycoumarin. While structurally distinct from the target compound, these highlight the ubiquity of methoxy groups in bioactive molecules:

  • 7-Methoxycoumarin : A coumarin derivative with a methoxy group at C7; widely used as a fluorescent probe in enzyme assays. Its planar structure contrasts with the biphenyl system of this compound, emphasizing the role of aromatic stacking in activity .

Amine-Functionalized Analogs

describes 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride, an ethylamine derivative with methoxy and hydroxy groups. Unlike the biphenyl-3-ylamine, this compound features a single aromatic ring and a primary amine, limiting direct comparability.

Research Implications and Gaps

  • Target Compound Hypotheses : Based on structural parallels, this compound may exhibit moderate P450 1A1/1B1 inhibition, though its amine group could confer unique selectivity profiles.
  • Data Limitations: No direct enzymatic or pharmacological data for the target compound are available in the provided evidence, necessitating further experimental validation.
  • Synthetic Considerations : The methyl and methoxy substituents likely enhance metabolic stability compared to hydroxylated analogs, a common strategy in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4'-methyl-biphenyl-3-ylamine, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves coupling reactions between substituted biphenyl precursors. For example, refluxing biphenyl carbonyl chloride with amines in dry toluene, using triethylamine as a base, can form the target amine after deprotection . Reaction progress should be monitored via TLC (thin-layer chromatography) to track intermediate formation. Purification via recrystallization (e.g., methanol) or column chromatography is recommended to isolate the amine .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

  • Methodological Answer : Use a combination of melting point analysis (compare with literature values for structurally similar methoxyphenyl compounds) and spectroscopic techniques. 1^1H/13^13C NMR can verify aromatic proton environments and methoxy/methyl group positions, while FT-IR confirms amine (-NH2_2) and methoxy (-OCH3_3) functional groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Due to potential respiratory and dermal hazards (common with aromatic amines), use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers under inert gas (e.g., N2_2) to prevent oxidation. Refer to SDS guidelines for methoxyphenylamine analogs, which recommend immediate rinsing with water upon exposure and medical consultation for inhalation/ingestion .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

  • Methodological Answer : Cross-validate data using crystallographic studies (e.g., X-ray diffraction) to resolve structural ambiguities. For instance, crystallography data for similar biphenyl derivatives (e.g., bond angles, packing motifs) can clarify if polymorphism or solvate formation explains melting point variations . Pair this with DFT (density functional theory) calculations to predict and compare experimental vs. theoretical spectral peaks .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., controlled reflux to avoid side reactions), stoichiometry of coupling agents, and catalyst selection (e.g., Pd-based catalysts for Suzuki-Miyaura cross-coupling). Use Design of Experiments (DoE) to identify critical variables. Scale-up requires transitioning from batch to flow chemistry for better heat and mass transfer .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS to identify breakdown products. For thermal stability, use differential scanning calorimetry (DSC) to detect phase transitions or decomposition exotherms .

Q. What computational tools are suitable for modeling the compound’s interactions in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while MD (molecular dynamics) simulations assess conformational stability in aqueous or lipid environments. Validate models using crystallographic data from related aromatic amines .

Q. How should researchers address contradictory bioactivity results in cell-based assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell line provenance, passage number, and culture media) to minimize variability. Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) to confirm mechanisms. Control for compound stability in media via LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.